Succistearin Succistearin
Brand Name: Vulcanchem
CAS No.: 27216-62-2
VCID: VC17116547
InChI: InChI=1S/C21H42O3.C4H6O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)21(24)19(2)22;5-3(6)1-2-4(7)8/h19,21-22,24H,3-18H2,1-2H3;1-2H2,(H,5,6)(H,7,8)
SMILES:
Molecular Formula: C25H48O7
Molecular Weight: 460.6 g/mol

Succistearin

CAS No.: 27216-62-2

Cat. No.: VC17116547

Molecular Formula: C25H48O7

Molecular Weight: 460.6 g/mol

* For research use only. Not for human or veterinary use.

Succistearin - 27216-62-2

Specification

CAS No. 27216-62-2
Molecular Formula C25H48O7
Molecular Weight 460.6 g/mol
IUPAC Name butanedioic acid;2,3-dihydroxyhenicosan-4-one
Standard InChI InChI=1S/C21H42O3.C4H6O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)21(24)19(2)22;5-3(6)1-2-4(7)8/h19,21-22,24H,3-18H2,1-2H3;1-2H2,(H,5,6)(H,7,8)
Standard InChI Key SECPBURWFOCMIZ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)C(C(C)O)O.C(CC(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Succistearin (CAS No. 27216-62-2) is a monoester derived from succinic acid and stearoyl propylene glycol. Its systematic IUPAC name is 1,2-propanediol stearate succinate, reflecting its dual esterification at the propylene glycol backbone . The compound’s molecular structure comprises a 16-carbon stearic acid chain linked to a succinate group, conferring both hydrophobic and hydrophilic regions (Figure 1).

Table 1: Key Physicochemical Properties of Succistearin

PropertyValue
Molecular FormulaC25H48O7C_{25}H_{48}O_7
Molecular Weight460.6 g/mol
AppearanceWhite crystalline solid
SolubilityChloroform, ethanol; insoluble in water
Parent CompoundStearoyl propylene glycol (CID 57357864)

The compound’s amphiphilic nature enables it to act as an emulsifier, stabilizing mixtures of immiscible liquids such as oil and water .

Structural Analysis and Conformational Flexibility

X-ray crystallography and computational modeling reveal that Succistearin’s flexibility is constrained by its ester linkages, preventing the generation of stable 3D conformers . This rigidity impacts its melting behavior, with a reported melting point of 118°C, making it suitable for applications requiring thermal stability .

Synthesis and Production Pathways

Conventional Esterification Methods

Succistearin is synthesized via esterification of succinic anhydride (CAS 108-30-5) with stearoyl propylene glycol. The reaction proceeds under acidic catalysis, typically using sulfuric acid or p-toluenesulfonic acid, at temperatures between 80–120°C :

Succinic anhydride+Stearoyl propylene glycolH+Succistearin+H2O\text{Succinic anhydride} + \text{Stearoyl propylene glycol} \xrightarrow{H^+} \text{Succistearin} + \text{H}_2\text{O}

Table 2: Comparative Analysis of Succinic Acid Derivatives

CompoundMolecular FormulaApplication
Succinic anhydrideC4H4O3C_4H_4O_3Polymer production
SuccistearinC25H48O7C_{25}H_{48}O_7Emulsifiers, plasticizers
Sodium succinateC4H4Na2O4C_4H_4Na_2O_4Food preservative

The process yields approximately 85–90% purity, requiring subsequent recrystallization from ethanol to achieve pharmaceutical-grade material .

Industrial-Scale Optimization

Recent advancements employ enzymatic catalysis using lipases (e.g., Mucor miehei lipase) to enhance selectivity and reduce energy consumption . This green chemistry approach minimizes byproducts and aligns with sustainable manufacturing trends.

Future Directions and Research Opportunities

Biodegradability and Environmental Impact

Preliminary biodegradation studies indicate a half-life of 28 days in aerobic soil, suggesting moderate environmental persistence . Development of succinate-based biodegradable plastics using Succistearin could mitigate plastic pollution.

Novel Applications in Drug Delivery

Ongoing research explores Succistearin-based nanoparticles for targeted cancer therapy. Early in vitro results show 60% encapsulation efficiency for doxorubicin, with sustained release over 72 hours .

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